3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride
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Overview
Description
3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a pyrazole ring fused to a pyridine ring, which is further substituted with an amino group and a carboxylic acid group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with a β-diketone or β-ketoester in the presence of an acid catalyst.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction, often involving a condensation reaction with an appropriate pyridine derivative.
Introduction of Amino and Carboxylic Acid Groups: The amino and carboxylic acid groups are introduced through subsequent functional group transformations, such as nitration followed by reduction and carboxylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for esterification and amidation reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Ester and amide derivatives
Scientific Research Applications
3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-Amino-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
3-Amino-1H-pyrazolo[3,4-d]pyridine-4-carboxylic acid
Uniqueness: 3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;/h1-2H,(H,12,13)(H3,8,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQPTNEVDMYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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